![molecular formula C18H13BrClNO B14148569 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 5261-64-3](/img/structure/B14148569.png)
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to an aromatic ring structure. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Aplicaciones Científicas De Investigación
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms in the compound can influence its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity and function .
Comparación Con Compuestos Similares
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline can be compared with other similar compounds, such as:
4-bromo-3-chloroaniline: This compound has a similar structure but lacks the methoxy and naphthyl groups.
3-bromo-4-chloroaniline: Another similar compound with a different arrangement of bromine and chlorine atoms.
3-bromoaniline: This compound contains only a bromine atom and an amino group attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and naphthyl groups, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
5261-64-3 |
|---|---|
Fórmula molecular |
C18H13BrClNO |
Peso molecular |
374.7 g/mol |
Nombre IUPAC |
N-(4-bromo-3-chlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C18H13BrClNO/c1-22-18-9-6-12(14-4-2-3-5-15(14)18)11-21-13-7-8-16(19)17(20)10-13/h2-11H,1H3 |
Clave InChI |
ZCZDBIAMINKDFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC(=C(C=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


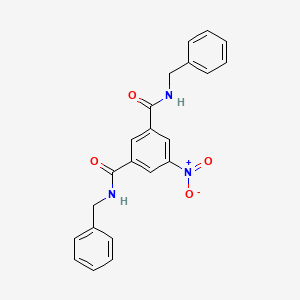
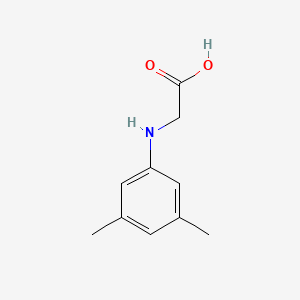

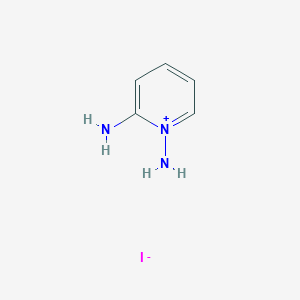

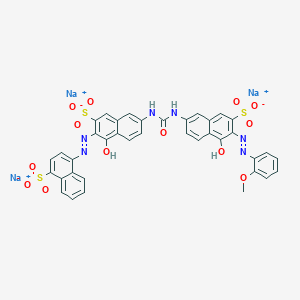
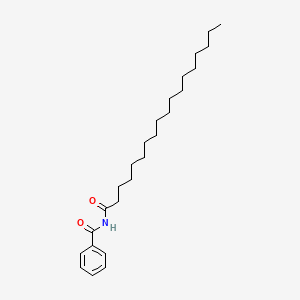
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
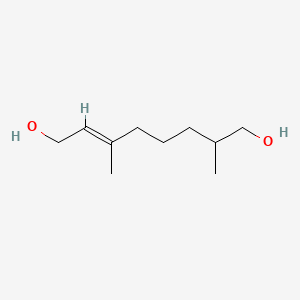
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)
![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
